Isobutyl carbamate
CAS No.: 543-28-2
Cat. No.: VC2409287
Molecular Formula: C5H11NO2
Molecular Weight: 117.15 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 543-28-2 |
|---|---|
| Molecular Formula | C5H11NO2 |
| Molecular Weight | 117.15 g/mol |
| IUPAC Name | 2-methylpropyl carbamate |
| Standard InChI | InChI=1S/C5H11NO2/c1-4(2)3-8-5(6)7/h4H,3H2,1-2H3,(H2,6,7) |
| Standard InChI Key | BRUZQRBVNRKLJG-UHFFFAOYSA-N |
| SMILES | CC(C)COC(=O)N |
| Canonical SMILES | CC(C)COC(=O)N |
| Boiling Point | 207.0 °C |
| Melting Point | 67.0 °C |
Introduction
Chemical Identity and Basic Structure
Nomenclature and Identification
Isobutyl carbamate (C₅H₁₁NO₂) is an organic compound belonging to the carbamate ester family. The compound is formally identified through several naming conventions and identifiers as presented in Table 1.
Table 1. Chemical Identification Parameters of Isobutyl Carbamate
| Parameter | Value |
|---|---|
| IUPAC Name | 2-methylpropyl carbamate |
| Common Name | Isobutyl carbamate |
| Molecular Formula | C₅H₁₁NO₂ |
| CAS Registry Number | 543-28-2 |
| PubChem CID | 10973 |
| Synonyms | Carbamic acid, 2-methylpropyl ester; Carbamic acid, isobutyl ester |
| Molecular Weight | 117.15 g/mol |
| Exact Mass | 117.078978594 Da |
The compound features a carbamate functional group (NH₂COO-) attached to an isobutyl (2-methylpropyl) moiety. This structure provides isobutyl carbamate with distinctive chemical properties that differentiate it from other carbamate derivatives such as the related isopropyl carbamate (C₄H₉NO₂) .
Structural Features and Representation
Structurally, isobutyl carbamate consists of a planar carbamate group connected to a branched isobutyl chain. The carbamate functionality imparts specific conformational characteristics that influence the compound's physical and chemical behavior. The structural representation can be expressed through various notations, with SMILES notation being CC(C)COC(=O)N and InChI notation as InChI=1S/C5H11NO2/c1-4(2)3-8-5(6)7/h4H,3H2,1-2H3,(H2,6,7) .
Physical and Chemical Properties
Physical Properties
Isobutyl carbamate possesses specific physical properties that determine its behavior in various environments. These properties are summarized in Table 2, based on computational and experimental data.
Table 2. Physical Properties of Isobutyl Carbamate
| Property | Value | Unit |
|---|---|---|
| Molecular Weight | 117.15 | g/mol |
| Physical State at Room Temperature | Solid | - |
| XLogP3 | 0.6 | - |
| Hydrogen Bond Donor Count | 1 | - |
| Hydrogen Bond Acceptor Count | 2 | - |
| Rotatable Bond Count | 3 | - |
The moderate XLogP3 value of 0.6 indicates that isobutyl carbamate has balanced lipophilic and hydrophilic properties, which may contribute to its moderate solubility in both polar and non-polar solvents . This characteristic is particularly relevant for pharmaceutical applications where solubility and membrane permeability are critical factors.
Chemical Properties and Reactivity
As a carbamate, isobutyl carbamate exhibits chemical properties typical of this functional group. Carbamates generally demonstrate chemical stability that is intermediate between esters and amides. This stability is attributed to the delocalization of the nitrogen lone pair electrons into the carbonyl group .
The carbamate group in isobutyl carbamate can participate in hydrogen bonding interactions through its carbonyl oxygen (hydrogen bond acceptor) and NH₂ group (hydrogen bond donor). These interactions play a crucial role in determining the compound's behavior in various chemical and biological environments .
From a reactivity standpoint, isobutyl carbamate can undergo hydrolysis under acidic or basic conditions, though at a slower rate compared to esters. The carbamate functionality can also participate in nucleophilic substitution reactions, which is relevant for its potential use in chemical synthesis .
Conformational Analysis
Carbamates like isobutyl carbamate exhibit interesting conformational properties due to the partial double-bond character of the C-N bond. This results from the delocalization of the nitrogen lone pair electrons into the carbonyl group. As a consequence, carbamates can exist in syn and anti conformations, depending on the orientation of the carbonyl oxygen relative to the substituent on nitrogen .
Synthesis Methods
Traditional Synthetic Routes
Another common approach involves the reaction of alkyl chloroformates with ammonia or primary amines. Isobutyl chloroformate (CAS 543-27-1) can serve as a key precursor in this synthetic route . This method typically requires excess base and potentially long reaction times to achieve acceptable conversion rates .
Alternative and Modern Synthetic Approaches
Recent advances in carbamate synthesis have focused on developing more environmentally friendly and safer methodologies. One notable approach involves the direct fixation of CO₂ with amines and alcohols, which provides an attractive alternative that circumvents the use of toxic isocyanates or costly metal catalysts .
The synthesis can be represented by the following general reaction scheme:
CO₂ + NH₃ + R-OH → R-O-CO-NH₂
Where R represents the isobutyl group (CH₃)₂CH-CH₂- in the case of isobutyl carbamate.
Additionally, catalytic methods employing transition metals have been developed to enhance the efficiency and selectivity of carbamate synthesis. For instance, palladium-catalyzed carbonylation reactions offer routes to carbamates under milder conditions . These modern synthetic approaches aim to improve the sustainability and safety profile of carbamate production.
Applications and Significance
Pharmaceutical Applications
Carbamates, including isobutyl carbamate, play important roles in modern drug discovery and medicinal chemistry. The carbamate functionality serves as an effective peptide bond surrogate due to its chemical stability and ability to permeate cell membranes . This property makes carbamates valuable structural elements in drug design.
The unique features of carbamates in pharmaceutical applications include:
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Conformational restriction due to the delocalization of nitrogen electrons into the carbonyl group
-
Participation in hydrogen bonding through the carboxyl group and backbone NH
-
Modulation of biological properties through substitution on O- and N-termini
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Enhanced metabolic stability compared to some other functional groups
Carbamates have been manipulated for use in the design of prodrugs to achieve first-pass and systemic hydrolytic stability. The rate and extent of carbamate hydrolysis is a key determinant of the duration and intensity of pharmacological activity for carbamate-containing drugs .
Chemical and Industrial Applications
Beyond pharmaceutical uses, isobutyl carbamate and related compounds serve important functions in various chemical and industrial processes:
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As protecting groups for amines and amino acids in organic synthesis and peptide chemistry
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As intermediates in the synthesis of more complex organic molecules
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As components in agricultural chemicals, including pesticides, fungicides, and herbicides
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As starting materials and solvents in chemical manufacturing processes
The relative stability of carbamates makes them suitable for these applications, while their reactivity under specific conditions allows for their strategic incorporation into synthetic pathways.
Environmental Fate and Toxicological Considerations
Environmental Behavior
Understanding the environmental behavior of isobutyl carbamate is important for assessing its potential ecological impact. While specific data for isobutyl carbamate is limited, properties can be estimated based on structural similarity to related compounds like isopropyl carbamate .
Carbamates with similar structures exhibit high mobility in soil, with estimated Koc values suggesting limited adsorption to soil particles. They typically show low volatilization from water and soil surfaces due to low Henry's Law constants. Bioconcentration in aquatic organisms is generally low, indicating limited potential for bioaccumulation in food chains .
Research Developments and Future Perspectives
Recent research into carbamates like isobutyl carbamate has focused on several key areas:
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Development of more efficient and environmentally friendly synthesis methods, particularly those involving CO₂ as a carbon source
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Investigation of structure-activity relationships to better understand how structural modifications affect biological activity
-
Exploration of carbamates as scaffolds for drug design, particularly as peptide mimetics
-
Evaluation of carbamate derivatives in the context of sustainable chemistry and green pharmaceutical development
These research directions highlight the continuing relevance of carbamates in chemical research and development. Future work may further elucidate the specific properties and applications of isobutyl carbamate in various contexts.
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